N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine
Overview
Description
“N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” is a chemical compound with the molecular formula C8H8N2O4 . It has been used in the study of the human fat mass and obesity associated protein (FTO) as a potential target for anti-obesity medicines .
Molecular Structure Analysis
The molecular structure of “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” has been analyzed in the context of its interaction with the FTO protein . The crystal structure of the FTO protein in complex with this compound has been determined using X-ray diffraction .Chemical Reactions Analysis
Specific chemical reactions involving “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” are not detailed in the available resources. It is known to interact with the FTO protein, a 2-oxoglutarate (2OG)-dependent N-methyl nucleic acid demethylase .Physical And Chemical Properties Analysis
“N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” has a molecular weight of 196.16 g/mol . Its isomeric SMILES representation is c1cc(c(nc1)C(=O)NCC(=O)O)O .Scientific Research Applications
Chelation Therapy for Metal Overload
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine derivatives have been explored for their potential in chelation therapy, particularly for treating conditions of toxic overload of ions such as Fe(3+) and Al(3+). For example, a study describes the synthesis of a novel compound designed for Fe(3+) or Al(3+) chelation, utilizing components like maltol, glycine, and glucosamine. This compound, named Feralex-G, demonstrates the capacity for chelating these ions over a wide pH range, showcasing its potential as a therapeutic agent (Kruck & Burrow, 2002).
CO2 Sequestration
In the context of environmental science, glycine and its derivatives have been evaluated as thermodynamic hydrate inhibitors (THIs) in carbon dioxide sequestration processes. Research indicates that hydrophobic amino acids like glycine, l-alanine, and l-valine can inhibit the formation of gas hydrates, presenting an eco-friendly alternative to conventional THIs. Such amino acids offer advantages in terms of environmental impact, reduced loss in recovery processes due to their nonvolatile nature, and the potential for detailed molecular-level mechanism investigation (Sa et al., 2011).
Biomedical Applications
Glycine and its derivatives play a crucial role in numerous metabolic pathways and possess therapeutic potential for various diseases and disorders. They act as precursors for key metabolites, exhibit antioxidant properties, and support neurological functions. Studies have highlighted their effectiveness in improving health outcomes in cardiovascular diseases, obesity, cancers, and diabetes. The diverse biological activities of glycine and its derivatives underscore their potential in preventive and therapeutic applications in medicine (Razak et al., 2017).
Nanomaterial Synthesis
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine and similar compounds have been employed in the design and synthesis of multidimensional superstructures for nanomaterial applications. For instance, the formation of vesicles, helices, and supramolecular gels through self-assembly processes demonstrates the versatility of these compounds in creating functional nanomaterials. Such developments open new avenues for the use of amino acid derivatives in advanced material science (Chu et al., 2015).
Detection and Sensing Applications
The unique properties of glycine derivatives have been harnessed for developing sensitive and selective sensors. For example, nitrogen-doped carbon quantum dots (N-CQDs) synthesized using glycine as a nitrogen source have shown potential as probes for detecting Fe3+ ions and tetracyclines, illustrating the applicability of these compounds in environmental monitoring and biomedical diagnostics (Qi et al., 2019).
Future Directions
The future directions of research involving “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” could include further exploration of its potential as an inhibitor of the FTO protein . This could lead to the development of more potent and selective FTO inhibitors, which could have applications in the treatment of obesity .
properties
IUPAC Name |
2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQMRNMMPSNPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine | |
CAS RN |
3458-69-3 | |
Record name | 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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